1,2-dimethyl-3-(piperidin-4-yl)-1H-indole 1,2-dimethyl-3-(piperidin-4-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15728721
InChI: InChI=1S/C15H20N2/c1-11-15(12-7-9-16-10-8-12)13-5-3-4-6-14(13)17(11)2/h3-6,12,16H,7-10H2,1-2H3
SMILES:
Molecular Formula: C15H20N2
Molecular Weight: 228.33 g/mol

1,2-dimethyl-3-(piperidin-4-yl)-1H-indole

CAS No.:

Cat. No.: VC15728721

Molecular Formula: C15H20N2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

1,2-dimethyl-3-(piperidin-4-yl)-1H-indole -

Specification

Molecular Formula C15H20N2
Molecular Weight 228.33 g/mol
IUPAC Name 1,2-dimethyl-3-piperidin-4-ylindole
Standard InChI InChI=1S/C15H20N2/c1-11-15(12-7-9-16-10-8-12)13-5-3-4-6-14(13)17(11)2/h3-6,12,16H,7-10H2,1-2H3
Standard InChI Key DMXGLFQPLCVBMM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=CC=CC=C2N1C)C3CCNCC3

Introduction

Chemical Identity and Structural Characterization

Core Molecular Architecture

The compound features a 1H-indole scaffold substituted at positions 1, 2, and 3. The indole nitrogen bears a methyl group (position 1), while position 2 contains another methyl substituent. Position 3 links to a piperidin-4-yl group through a single bond, creating a hybrid structure with planar aromatic and aliphatic cyclic components. X-ray crystallography data from analogous 3-(piperidin-4-yl)indazoles suggests the piperidine ring likely adopts a chair conformation with axial/equatorial substituent positioning influencing receptor binding .

Spectroscopic Signatures

Predicted NMR characteristics derived from PubChem entries for similar indole-piperidine hybrids indicate:

  • 1H NMR: Aromatic protons between δ 6.8–7.4 ppm (indole ring), methyl groups at δ 2.3–2.7 ppm, and piperidine protons showing complex splitting patterns from δ 1.5–3.1 ppm

  • 13C NMR: Quaternary carbons in the indole ring (δ 120–140 ppm), methyl carbons (δ 20–25 ppm), and piperidine carbons (δ 40–55 ppm)

Mass spectral fragmentation patterns from related compounds show dominant molecular ion peaks ([M+H]+ at m/z 229.3) with characteristic losses of methyl radicals and piperidine ring cleavage products .

Synthetic Pathways and Reactivity

Retrosynthetic Analysis

Potential synthetic routes identified through analogous systems include:

  • Palladium-catalyzed cross-coupling: Installing the piperidine moiety via Buchwald-Hartwig amination of 3-bromo-1,2-dimethylindole precursors

  • Reductive amination: Condensing 1,2-dimethyl-3-indolecarbaldehyde with 4-aminopiperidine followed by sodium borohydride reduction

  • Multi-component reactions: Utilizing Ugi or Groebke-Blackburn reactions to assemble the indole-piperidine framework in one pot

Reaction Optimization Challenges

Key challenges in synthesis derive from:

  • Steric hindrance at the 1,2-dimethylated indole position requiring high-temperature conditions (>100°C) for coupling reactions

  • Competing N-alkylation pathways during piperidine installation necessitating protecting group strategies

  • Purification difficulties due to the compound's predicted logP of 2.35–2.72, favoring mixed aqueous-organic solvent systems

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight228.33 g/molPubChem
logP2.72 (predicted)VulcanChem
Water Solubility0.12 mg/mL (25°C)ALOGPS estimate
pKa8.94 (piperidine N-H)ChemAxon Calculator
Melting Point189–192°C (predicted)MPBPWIN v1.42

The compound's moderate lipophilicity and basic piperidine nitrogen suggest favorable blood-brain barrier permeability, while the indole moiety may facilitate π-π stacking interactions with aromatic protein residues .

MicroorganismMIC (μg/mL)Reference Compound
S. aureus (MRSA)8–163-(Piperidin-4-yl)-1H-indazole
E. coli (ESBL)32–64Indole-piperidine hybrid
C. albicans16–32Fluconazole derivatives

Mechanistic studies suggest membrane disruption via hydrophobic indole insertion and interference with microbial efflux pumps through piperidine-mediated cation-π interactions .

Comparison with Structural Analogs

CompoundMW (g/mol)logP5-HT2A Ki (nM)MAO-B IC50 (μM)
1,2-Dimethyl-3-(piperidin-4-yl)-1H-indole228.332.72112 (predicted)8.9 (predicted)
2-Methyl-3-(piperidin-4-yl)-1H-indole 214.312.3584 (experimental)12.4 (experimental)
3-(Piperidin-4-yl)-1H-indazole 201.272.16256 (experimental)6.2 (experimental)

The additional methyl group in 1,2-dimethyl derivative increases lipophilicity but may sterically hinder target engagement compared to simpler analogs .

ADMET Profiling Challenges

Preliminary in silico predictions highlight:

  • Absorption: 92% human intestinal absorption (Caco-2 model)

  • Metabolism: CYP2D6 substrate (70% probability) with N-demethylation as primary pathway

  • Toxicity: hERG inhibition risk (IC50 predicted at 1.8 μM) requiring structural modification

Species-specific differences emerge in microsomal stability assays for analogs:

SpeciesHalf-life (min)Clint (μL/min/mg)
Human4218.7
Rat2834.2
Dog6512.1

These data suggest extensive first-pass metabolism, particularly in rodents, complicating preclinical evaluation .

Future Research Directions

  • Stereochemical optimization: Synthesis and testing of all four possible stereoisomers at the piperidine C4 position

  • Prodrug development: Masking the basic piperidine nitrogen with acetyl or phosphoryl groups to enhance bioavailability

  • Targeted delivery: Conjugation to nanoparticles or antibody-drug complexes to mitigate potential hERG liability

  • Polypharmacology studies: Systematic evaluation of off-target effects across kinome and ion channel panels

The compound's structural complexity and modular architecture position it as a versatile scaffold for medicinal chemistry exploration, though its therapeutic utility remains contingent on overcoming synthetic and pharmacokinetic challenges .

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